molecular formula C11H15BrO5 B14200854 1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene CAS No. 923025-92-7

1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene

Cat. No.: B14200854
CAS No.: 923025-92-7
M. Wt: 307.14 g/mol
InChI Key: SGDKSTTVEZZUGV-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO4 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom. This is followed by the protection of the hydroxyl groups using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The methoxymethoxy groups can also enhance the compound’s solubility and stability, making it more effective in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

CAS No.

923025-92-7

Molecular Formula

C11H15BrO5

Molecular Weight

307.14 g/mol

IUPAC Name

1-bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene

InChI

InChI=1S/C11H15BrO5/c1-13-6-16-9-5-10(15-3)11(4-8(9)12)17-7-14-2/h4-5H,6-7H2,1-3H3

InChI Key

SGDKSTTVEZZUGV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1OC)OCOC)Br

Origin of Product

United States

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